molecular formula C9H8BrFO B12444909 2'-Bromo-4'-fluoropropiophenone CAS No. 202865-81-4

2'-Bromo-4'-fluoropropiophenone

Cat. No.: B12444909
CAS No.: 202865-81-4
M. Wt: 231.06 g/mol
InChI Key: XNXBKXPLXADVLC-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO. It is a white to off-white solid that is sparingly soluble in chloroform and has a melting point of approximately 35°C

Preparation Methods

The synthesis of 1-(2-bromo-4-fluorophenyl)propan-1-one typically involves the bromination of 1-(4-fluorophenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Bromo-4-fluorophenyl)propan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

202865-81-4

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H8BrFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3

InChI Key

XNXBKXPLXADVLC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)F)Br

Origin of Product

United States

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